An In-Depth Technical Guide to the Physicochemical Properties of 2-Heptylbenzimidazole
An In-Depth Technical Guide to the Physicochemical Properties of 2-Heptylbenzimidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Heptylbenzimidazole, a heterocyclic compound with significant potential in materials science and medicinal chemistry. This document collates available data on its properties, outlines experimental protocols for its synthesis, and discusses its potential biological activities based on the broader class of benzimidazole derivatives.
Core Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₀N₂ | N/A |
| Molecular Weight | 216.32 g/mol | N/A |
| Appearance | Colorless to pale yellow liquid | N/A |
| Solubility | Insoluble in water | N/A |
| ACD/LogP | 4.76 | N/A |
| ACD/LogD (pH 5.5) | 3.68 | N/A |
| ACD/LogD (pH 7.4) | 4.7 | N/A |
| Polar Surface Area | 17.82 Ų | N/A |
| #H bond acceptors | 2 | N/A |
| #H bond donors | 1 | N/A |
| #Freely Rotating Bonds | 6 | N/A |
| Index of Refraction | 1.572 | N/A |
| Molar Refractivity | 69.33 cm³ | N/A |
| Molar Volume | 210.4 cm³ | N/A |
| Polarizability | 27.48 × 10⁻²⁴ cm³ | N/A |
| Surface Tension | 43.4 dyne/cm | N/A |
| Enthalpy of Vaporization | 61.68 kJ/mol | N/A |
| Vapor Pressure | 5.28 × 10⁻⁶ mmHg at 25°C | N/A |
Experimental Protocols
Synthesis of 2-Heptylbenzimidazole
A common and effective method for the synthesis of 2-substituted benzimidazoles is the condensation of an o-phenylenediamine with an aldehyde or a carboxylic acid.[1] The following is a plausible experimental protocol for the synthesis of 2-Heptylbenzimidazole utilizing o-phenylenediamine and octanal.
Materials:
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o-Phenylenediamine
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Octanal
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p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst[1]
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Dimethylformamide (DMF)[1]
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Sodium carbonate (Na₂CO₃) solution
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Water
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Silica gel for column chromatography
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Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
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In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) and octanal (1 equivalent) in DMF.
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Add a catalytic amount of p-TsOH to the mixture.
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Heat the reaction mixture at 80°C with stirring for 2-3 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature.
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Slowly add the reaction mixture dropwise to a stirred solution of sodium carbonate in water to neutralize the acid and precipitate the crude product.[1]
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Filter the precipitate, wash it thoroughly with water, and dry it.
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Purify the crude 2-Heptylbenzimidazole by column chromatography on silica gel using a suitable eluent system to obtain the pure product.
Characterization: The structure and purity of the synthesized 2-Heptylbenzimidazole can be confirmed using various spectroscopic techniques, including:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of the heptyl group and the benzimidazole core.
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Mass Spectrometry (MS): To determine the molecular weight of the compound.
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Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
Potential Biological Activities and Mechanisms of Action
While specific studies detailing the biological activities and signaling pathways of 2-Heptylbenzimidazole are limited, the broader class of benzimidazole derivatives has been extensively investigated, revealing significant potential in anticancer therapy and as corrosion inhibitors.
Anticancer Activity
Benzimidazole-containing compounds have demonstrated a wide range of anticancer activities.[2][3] The mechanisms of action for various 2-substituted benzimidazoles include:
-
DNA Binding and Topoisomerase Inhibition: Some benzimidazole derivatives can bind to the minor groove of DNA or inhibit topoisomerase enzymes, which are crucial for DNA replication and repair.[4] This interference with DNA function can lead to cell cycle arrest and apoptosis.
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Microtubule Disruption: Certain benzimidazoles act as antimitotic agents by inhibiting tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division.[4]
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Induction of Apoptosis: Many benzimidazole derivatives induce programmed cell death (apoptosis) in cancer cells through various signaling pathways.
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Kinase Inhibition: Benzimidazoles can act as inhibitors of various protein kinases that are often dysregulated in cancer, such as those involved in the PI3K/AKT/mTOR and RAF/MEK/ERK signaling pathways.[5]
Corrosion Inhibition
Benzimidazole and its derivatives are effective corrosion inhibitors for various metals and alloys, particularly steel in acidic environments.[6] The primary mechanism of action is the adsorption of the benzimidazole molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive medium.[7] This adsorption can occur through:
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Physisorption: Electrostatic interactions between the charged metal surface and the protonated benzimidazole molecules.
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Chemisorption: Coordination bonds between the lone pair electrons of the nitrogen atoms in the imidazole ring and the vacant d-orbitals of the metal atoms.[8]
The presence of the long alkyl chain in 2-Heptylbenzimidazole is expected to enhance its corrosion inhibition properties by increasing its surface coverage and creating a more hydrophobic barrier.[8]
Conclusion
2-Heptylbenzimidazole is a molecule with a rich profile of predicted physicochemical properties that suggest its utility in diverse scientific fields. While experimental data for some of its core properties remain to be fully elucidated, established synthetic routes for benzimidazole derivatives provide a clear path for its preparation and further study. The known biological activities of the benzimidazole scaffold, particularly in anticancer research and corrosion inhibition, highlight the potential of 2-Heptylbenzimidazole as a valuable compound for future investigation and development. Further experimental validation of its properties and biological mechanisms is warranted to fully unlock its potential.
References
- 1. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 2. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the use of benzimidazoles as corrosion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution - PMC [pmc.ncbi.nlm.nih.gov]
